molecular formula C8H6BrF3N2O3 B12860260 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12860260
M. Wt: 315.04 g/mol
InChI Key: PBOUFFACIRFOSM-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at position 2, a nitro group at position 6, and a 2,2,2-trifluoroethoxy substituent at position 3.

Properties

Molecular Formula

C8H6BrF3N2O3

Molecular Weight

315.04 g/mol

IUPAC Name

2-bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H6BrF3N2O3/c9-5-1-4(17-3-8(10,11)12)2-6(7(5)13)14(15)16/h1-2H,3,13H2

InChI Key

PBOUFFACIRFOSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference ID
2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline Br (2), NO₂ (6), CF₃CH₂O (4) C₈H₅BrF₃N₂O₃ Bulky trifluoroethoxy group enhances lipophilicity and metabolic stability.
2-Bromo-6-nitro-4-(trifluoromethoxy)aniline Br (2), NO₂ (6), OCF₃ (4) C₇H₃BrF₃N₂O₃ Trifluoromethoxy group improves electronic effects but reduces steric bulk.
2-Bromo-6-nitro-4-(trifluoromethyl)aniline Br (2), NO₂ (6), CF₃ (4) C₇H₄BrF₃N₂O₂ Trifluoromethyl group increases electron-withdrawing capacity.
2-Bromo-6-fluoro-4-nitroaniline Br (2), NO₂ (6), F (4) C₆H₄BrFN₂O₂ Fluorine substitution offers smaller steric hindrance.
4-Bromo-2-nitro-6-(trifluoromethyl)aniline Br (4), NO₂ (2), CF₃ (6) C₇H₄BrF₃N₂O₂ Altered substitution pattern affects electronic distribution.
2-Bromo-6-chloro-4-(trifluoromethyl)aniline Br (2), Cl (6), CF₃ (4) C₇H₄BrClF₃N Chlorine substitution may enhance halogen bonding interactions.

Key Comparative Insights

Electronic Effects :

  • The trifluoroethoxy group (CF₃CH₂O) in the target compound introduces stronger electron-withdrawing effects compared to trifluoromethoxy (OCF₃) or trifluoromethyl (CF₃) groups due to its extended alkyl chain . This can influence reactivity in electrophilic substitution or coupling reactions.
  • The nitro group at position 6 further stabilizes the aromatic ring, making the compound less prone to oxidation compared to analogs with halogen or methoxy substituents .

Analogs with trifluoromethyl groups (e.g., 2-Bromo-6-nitro-4-(trifluoromethyl)aniline) exhibit higher lipophilicity, which is advantageous in central nervous system (CNS) drug design .

Synthetic Utility :

  • The bromine atom at position 2 serves as a versatile site for cross-coupling reactions (e.g., Suzuki-Miyaura), common in medicinal chemistry. Analogs with chlorine (e.g., 2-Bromo-6-chloro-4-(trifluoromethyl)aniline) may offer alternative reactivity pathways .
  • Fluorine-containing analogs (e.g., 2-Bromo-6-fluoro-4-nitroaniline) are often prioritized in drug discovery due to fluorine’s ability to enhance bioavailability and metabolic stability .

Biological Activity

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

The compound has the molecular formula C8H6BrF3N2O3C_8H_6BrF_3N_2O_3 and a molecular weight of approximately 288.04 g/mol. Its structure includes a bromine atom, a nitro group, and a trifluoroethoxy substituent, which contribute to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₆BrF₃N₂O₃
Molecular Weight288.04 g/mol
Solubility0.0312 mg/ml
Log S (ESOL)-3.98
CAS Number886499-21-4

The biological activity of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.

Biological Activity

Research has indicated that compounds similar to 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline exhibit various biological activities:

  • Anticancer Activity : Nitrobenzoate-derived compounds have been linked to anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The specific interactions of this compound with cellular signaling pathways may contribute to its potential as an anticancer agent.
  • Antiangiogenic Properties : Studies have shown that nitro compounds can disrupt angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways. This suggests that 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline could be developed as an antiangiogenic therapeutic agent .
  • Antimicrobial Effects : Some derivatives of nitroanilines have demonstrated antimicrobial properties, potentially making this compound a candidate for further investigation in treating infections.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Nitrobenzoate Compounds : A study demonstrated that a nitrobenzoate-derived compound impaired vascular development in zebrafish models by disrupting angiogenesis through VEGF signaling pathways. This indicates the potential for 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline to exhibit similar effects .
  • Anticancer Research : Another study highlighted the anticancer properties of nitro compounds by showing their ability to inhibit tubulin polymerization in multidrug-resistant cancer cells. This mechanism could be relevant for understanding the potential therapeutic applications of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline in oncology .

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